2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxoisoindole core substituted at position 2 with a 3-methylbutyl group and at position 5 with a carboxamide linked to a (2E)-4-methyl-1,3-thiazol-2(3H)-ylidene moiety. The isoindole-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The (E)-configuration of the thiazole-imine bond is critical for maintaining structural rigidity and binding interactions, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3-methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)6-7-21-16(23)13-5-4-12(8-14(13)17(21)24)15(22)20-18-19-11(3)9-25-18/h4-5,8-10H,6-7H2,1-3H3,(H,19,20,22) |
InChI Key |
YMWKFMHGPJWGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of a suitable phthalic anhydride derivative with an amine.
Coupling of the Thiazole and Isoindole Rings: The thiazole and isoindole rings are coupled through a condensation reaction with a suitable carboxylic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled product with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Notes:
- Substituent Impact : The 3-methylbutyl group (target compound) enhances lipophilicity (predicted logP ~3.2) compared to the 2-methoxyethyl group (logP ~2.1) in CAS 831211-56-4, suggesting differences in membrane permeability .
- Heterocyclic Moieties : The (2E)-4-methylthiazole group in the target compound may exhibit stronger hydrogen-bonding interactions than the 1,3,4-thiadiazole in CAS 1144489-87-1, due to sulfur electronegativity differences .
Computational and Bioactivity Insights
- Molecular Similarity : The target compound shares a Tanimoto coefficient >0.7 with CAS 831211-56-4 (based on MACCS fingerprints), indicating significant structural overlap .
- Bioactivity Correlations : Compounds with isoindole-dione cores and thiazole substituents often exhibit anti-proliferative activity, as seen in NCI-60 screening data . While specific bioactivity data for the target compound is unavailable, structurally related analogues show IC50 values <10 μM against cancer cell lines .
Biological Activity
The compound 2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
This compound features several notable structural elements:
- Isoindole Core : Provides a stable framework for biological interactions.
- Thiazole Moiety : Known for its diverse pharmacological properties.
- Carboxamide Functional Group : Enhances solubility and bioavailability.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of thiazole and isoindole have potential anticancer properties. The compound may inhibit enzymes involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Thiazole derivatives are widely studied for their antimicrobial activities. This compound may exhibit similar effects, potentially acting against various bacterial strains.
Anti-inflammatory Effects
The structural features of the compound suggest possible anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Condensation Reactions : Combining thiazole derivatives with isoindole precursors.
- Functional Group Modifications : Altering carboxamide groups to enhance reactivity and selectivity.
- Multi-step Synthesis : Employing various chemical reactions to build the complex structure progressively.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoindole core, thiazole moiety | Potential anti-cancer activity |
| N-(4-methylthiazol-2-yl)benzamide | Thiazole group | Moderate enzyme inhibition |
| 1H-Isoindole-5-carboxylic acid | Isoindole core only | Limited biological activity |
| Thiazole-based inhibitors | Varies widely | Targeted towards similar pathways |
This table highlights how the combination of structural elements in our compound may confer enhanced biological activity compared to other thiazole derivatives.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives. The findings indicated that compounds with isoindole structures demonstrated enhanced inhibitory effects on cancer cell lines compared to their non-isomeric counterparts. The specific interactions leading to apoptosis in cancer cells were attributed to the unique binding affinity of the isoindole core.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of thiazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that compounds with branched alkyl groups exhibited superior antimicrobial activity due to improved membrane penetration capabilities. This suggests that our target compound may possess similar or enhanced antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
